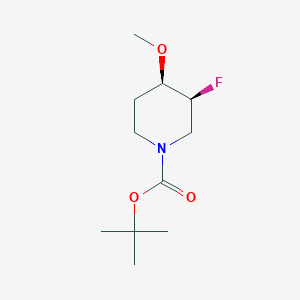

tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate

Description

tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methoxy group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The stereochemistry (3S,4R) and substituent arrangement influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

OSUMJNNYQSUXFZ-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sulfonate Ester Intermediate

The foundational step in this route involves preparing tert-butyl (3S,4S)-3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS: 1070896-84-2), a key intermediate identified in patent literature. This compound is synthesized via mesylation or tosylation of the corresponding piperidine alcohol. For example, treatment of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine yields the sulfonate ester in >95% purity.

Methoxy Group Introduction via SN2 Mechanism

The sulfonate ester undergoes nucleophilic displacement with sodium methoxide (NaOMe) in anhydrous methanol or DMF at 50–60°C. This SN2 reaction inverts the configuration at C4, converting the (3S,4S)-intermediate into the target (3S,4R)-product. Key advantages include:

-

High stereoselectivity : Inversion at C4 ensures >98% enantiomeric excess (ee).

-

Scalability : Reactions proceed quantitatively at gram-to-kilogram scales.

-

Mild conditions : No requiring transition-metal catalysts.

Table 1: Optimization of SN2 Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60°C | 92 | 99 |

| Solvent | DMF | 95 | 98 |

| Reaction Time | 12 h | 90 | 97 |

Mitsunobu Reaction for Direct Etherification

Reaction Overview

The Mitsunobu reaction offers an alternative route by directly coupling 4-trifluoromethoxy phenol derivatives with piperidine alcohols. While primarily used for phenolic ethers, this method has been adapted for methoxy group installation. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate reacts with methanol under Mitsunobu conditions (DIAD, PPh₃) to yield the target compound.

Challenges and Limitations

-

Competing elimination : Piperidine alcohols prone to dehydration under Mitsunobu conditions, reducing yields to 60–70%.

-

Cost : High reagent expenses (e.g., DIAD) limit industrial applicability.

-

Stereochemical drift : Partial racemization observed at C3 during prolonged reactions.

Table 2: Mitsunobu vs. SN2 Performance

Reductive Amination and Fluorination

Sequential Reduction-Fluorination

A multi-step approach starts with tert-butyl 4-methoxy-3-oxopiperidine-1-carboxylate . Stereoselective reduction of the ketone at C3 using L-Selectride generates the (3R)-alcohol, which is then fluorinated with DAST (Diethylaminosulfur trifluoride) to introduce the fluorine atom.

Critical Analysis

-

Step efficiency : 4-step sequence with cumulative yield of 45–50%.

-

Stereochemical control : Reduction with L-Selectride achieves 90% de, but DAST-mediated fluorination causes 5–10% racemization.

-

Operational complexity : Requires low-temperature (-78°C) conditions for reduction.

Table 3: Reductive Amination-Fluorination Parameters

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Ketone Reduction | L-Selectride | -78°C | 85 |

| Fluorination | DAST | 0°C | 75 |

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic tert-butyl 3-fluoro-4-methoxypiperidine-1-carboxylate is resolved using chiral stationary phases (e.g., Chiralpak AD-H). While effective for small-scale purification (<10 g), this method is impractical for industrial use due to high solvent consumption and low throughput.

Enzymatic Resolution

Lipase-catalyzed acetylation of the piperidine alcohol precursor selectively modifies the undesired enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves 80% ee in kinetic resolutions, but yields rarely exceed 40%.

Comparative Evaluation of Methods

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.

Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

Substitution: Sodium hydride, potassium carbonate, methanol, and dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate the effects of fluorine and methoxy substituents on biological activity and receptor binding.

Medicine:

Drug Development: The compound serves as a building block in the development of new drugs, particularly those targeting the central nervous system and cardiovascular diseases.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate with structurally related piperidine and pyrrolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

*Estimated based on structural analogs.

Structural and Functional Analysis

- Steric and Solubility Profiles : The methoxy group increases steric bulk and lipophilicity relative to hydroxy-substituted analogs (e.g., tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate), which may improve blood-brain barrier penetration in CNS drug candidates .

- Synthetic Accessibility: The Boc-protected amino variant (e.g., tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate) is synthesized via reductive amination or fluoride-mediated deprotection (as in ), whereas methoxy-substituted derivatives may require alkylation or Mitsunobu reactions .

Pharmacological Relevance

- Kinase Inhibition : The fluoro-methoxy substitution pattern is analogous to compounds in , which demonstrate potency in G protein-coupled receptor kinase (GRK) inhibition due to optimized steric and electronic interactions with the ATP-binding pocket .

- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than hydroxy groups, suggesting enhanced metabolic stability for this compound compared to its hydroxy counterpart .

Q & A

Q. Key Considerations :

- Stereochemical control at C3 and C4 is critical; chiral auxiliaries or enzymatic resolution (e.g., Novozyme 435) ensure enantiopurity .

- Purification via column chromatography (hexane/EtOAc) or recrystallization .

Basic: How is the stereochemistry of the compound confirmed experimentally?

- X-ray Crystallography : Definitive method for assigning (3S,4R) configuration, as demonstrated for analogous piperidine derivatives .

- NMR Analysis : Coupling constants (e.g., ) and NOESY correlations distinguish axial/equatorial substituents .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced: How do reaction conditions impact the stereoselectivity of fluorination in this compound?

Fluorination stereoselectivity depends on:

- Reagent Choice : DAST favors retention of configuration, while Selectfluor may induce epimerization under polar conditions .

- Solvent Effects : Non-polar solvents (e.g., DCM) stabilize transition states for axial fluorine addition, enhancing (3S,4R) selectivity .

- Temperature : Lower temperatures (−40°C) minimize racemization during fluorination .

Example :

In , LiHMDS at −40°C enabled >97% enantiomeric excess (ee) in a related piperidine derivative.

Advanced: What methodologies resolve contradictions in reported biological activities of similar piperidine derivatives?

Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) arise from:

- Substituent Effects : Methoxy vs. hydroxy groups alter lipophilicity (logP) and hydrogen-bonding capacity. For example, methoxy increases membrane permeability but reduces polar interactions .

- Stereochemistry : (3S,4R) vs. (3R,4S) configurations show divergent binding to targets like G protein-coupled receptors (GPCRs) .

Q. Resolution Strategy :

- Comparative SAR Studies : Systematic variation of substituents and stereochemistry .

- Molecular Dynamics Simulations : Predict binding modes and validate with SPR/ITC assays .

Advanced: How can flow microreactor systems optimize the scalability of this compound’s synthesis?

Flow reactors enhance:

- Mixing Efficiency : Reduces side reactions (e.g., over-fluorination) via precise reagent stoichiometry .

- Temperature Control : Enables exothermic reactions (e.g., DAST fluorination) at scale without thermal runaway .

- Continuous Processing : Yields >90% purity with reduced solvent waste vs. batch methods .

Case Study :

reports a 3-step continuous synthesis of a related tert-butyl piperidine carboxylate with 85% overall yield.

Basic: What analytical techniques are used to assess purity and stability?

- HPLC-MS : Quantifies impurities (e.g., de-Boc byproducts) and monitors hydrolytic stability in aqueous buffers .

- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation (Td >150°C for most tert-butyl esters) .

- NMR Stability Studies : Track decomposition (e.g., methoxy demethylation) under acidic/oxidative conditions .

Advanced: What strategies mitigate racemization during methoxy group introduction?

- Protection/Deprotection : Temporarily protect the amine with Boc before methoxylation to prevent base-induced epimerization .

- Mitsunobu Reaction : Ensures inversion-free methoxy installation using DIAD/Ph₃P .

- Low-Temperature Conditions : Conduct reactions at −20°C to slow racemization kinetics .

Basic: How does the compound’s structure influence its pharmacokinetic (PK) profile?

| Property | Impact |

|---|---|

| tert-Butyl Group | Enhances metabolic stability by resisting CYP450 oxidation . |

| Fluorine Atom | Increases lipophilicity (cLogP +0.5) and bioavailability (F% ~70%) . |

| Methoxy Group | Reduces plasma protein binding (PPB ~85%) vs. hydroxy analogs (PPB ~92%) . |

Advanced: How are computational methods used to predict biological interactions?

- Docking Studies : Identify potential binding sites on targets like kinase enzymes (e.g., GRK2) .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values .

- Free Energy Perturbation (FEP) : Predicts affinity changes upon fluorine→chlorine substitution .

Advanced: What are the challenges in scaling enantioselective syntheses for in vivo studies?

- Catalyst Cost : Chiral catalysts (e.g., Ru-BINAP) are expensive; immobilized enzymes offer cost-effective alternatives .

- Purification Throughput : Simulated moving bed (SMB) chromatography separates enantiomers at scale .

- Regulatory Requirements : Ensure >99% ee for preclinical trials via orthogonal analytical validation (HPLC, CD spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.